molecular formula C13H11N3O3 B15001098 3-[(4-Phenyl-2H-pyrazol-3-yl)carbamoyl]prop-2-enoic acid

3-[(4-Phenyl-2H-pyrazol-3-yl)carbamoyl]prop-2-enoic acid

Cat. No.: B15001098
M. Wt: 257.24 g/mol
InChI Key: BCLVWJYCCSVQBE-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[(4-PHENYL-1H-PYRAZOL-5-YL)CARBAMOYL]PROP-2-ENOIC ACID is an organic compound characterized by its unique structure, which includes a phenyl group attached to a pyrazole ring, further linked to a carbamoyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-PHENYL-1H-PYRAZOL-5-YL)CARBAMOYL]PROP-2-ENOIC ACID typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Carbamoyl Group: This involves the reaction of the pyrazole derivative with an isocyanate.

    Formation of the Propenoic Acid Moiety: This can be achieved through a Knoevenagel condensation reaction between the pyrazole derivative and an appropriate aldehyde, followed by hydrolysis.

Industrial Production Methods

Industrial production of (2E)-3-[(4-PHENYL-1H-PYRAZOL-5-YL)CARBAMOYL]PROP-2-ENOIC ACID may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines and thiols.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(2E)-3-[(4-PHENYL-1H-PYRAZOL-5-YL)CARBAMOYL]PROP-2-ENOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and infections.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-PHENYL-1H-PYRAZOL-5-YL)CARBAMOYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It may inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[(4-PHENYL-1H-PYRAZOL-3-YL)CARBAMOYL]PROP-2-ENOIC ACID: Similar structure but with a different position of the pyrazole ring.

    (2E)-3-[(4-METHYL-1H-PYRAZOL-5-YL)CARBAMOYL]PROP-2-ENOIC ACID: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

(2E)-3-[(4-PHENYL-1H-PYRAZOL-5-YL)CARBAMOYL]PROP-2-ENOIC ACID is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

(E)-4-oxo-4-[(4-phenyl-1H-pyrazol-5-yl)amino]but-2-enoic acid

InChI

InChI=1S/C13H11N3O3/c17-11(6-7-12(18)19)15-13-10(8-14-16-13)9-4-2-1-3-5-9/h1-8H,(H,18,19)(H2,14,15,16,17)/b7-6+

InChI Key

BCLVWJYCCSVQBE-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NN=C2)NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)NC(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.